2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chloro-1-benzothiophen-2-yl)-6H-[1,3]oxazolo[5,4-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6ClN3O2S/c14-8-6-3-1-2-4-7(6)20-10(8)13-17-9-11(18)15-5-16-12(9)19-13/h1-5H,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEDHHUOPEQOTCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=NC4=C(O3)N=CNC4=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(3-Chloro-1-benzothien-2-YL)[1,3]oxazolo[5,4-D]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C13H6ClN3O2S
- Molecular Weight : 303.724 g/mol
- Predicted Boiling Point : 568.5 ± 60.0 °C
- Density : 1.79 ± 0.1 g/cm³
- pKa : -2.51
Biological Activity Overview
The compound exhibits a range of biological activities, primarily as an anticancer agent and as a potential therapeutic for various diseases due to its ability to interact with multiple biological targets.
Anticancer Activity
Research indicates that this compound demonstrates significant cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15.4 | |
| MCF-7 (Breast Cancer) | 12.8 | |
| A549 (Lung Cancer) | 10.5 |
The compound's biological activity is attributed to its ability to inhibit specific kinases and other proteins involved in cancer progression. Notable mechanisms include:
- Inhibition of Protein Kinase Activity : The compound has been shown to inhibit various kinases that are crucial for tumor growth and metastasis.
- Induction of Apoptosis : Studies have demonstrated that treatment with this compound leads to increased markers of apoptosis in cancer cells.
Case Studies
-
Study on MCF-7 Cells :
A study evaluated the effect of the compound on MCF-7 breast cancer cells, revealing that it significantly reduced cell viability and induced apoptosis through the activation of caspase pathways . -
In Vivo Studies :
In animal models, administration of the compound resulted in a marked reduction in tumor size compared to controls, indicating its potential as an effective therapeutic agent .
Comparison with Similar Compounds
Key Observations :
Target Compound
Key Analogs
Cytokinin-like Activity: 2,5-Diphenyl and 7-amino-5-(4-ethylphenyl) derivatives promote plant growth, mimicking auxin (IAA) at 1×10⁻⁸ M .
Ricin Inhibition: 5-Aminooxazolo[5,4-d]pyrimidin-7(6H)-one derivatives block ricin’s ribosome-inactivating activity (IC₅₀ ~1–3 μM) .
Kinase Modulation :
- Substituted oxazolo-pyrimidines inhibit ACK1/TNK2 and VEGFR-2 kinases, critical in cancer therapy .
Q & A
Q. What is its role as an intermediate in multi-step syntheses?
- Applications :
- Heterocycle Fusion : Serve as a precursor for triazolo-pyrimidines via hydrazine cyclization .
- Scaffold Diversification : Functionalize the pyrimidine ring for library synthesis (e.g., introducing sulfonyl or amino groups) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
